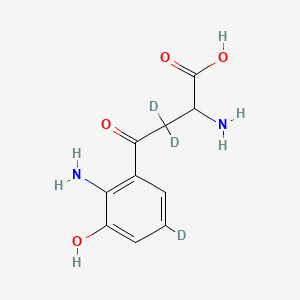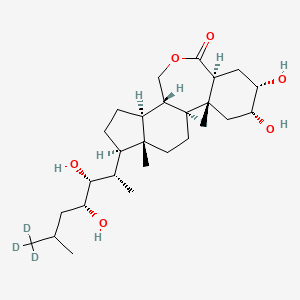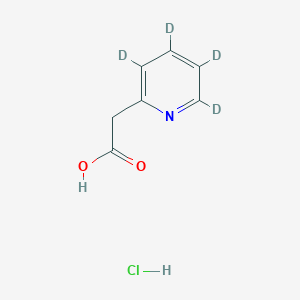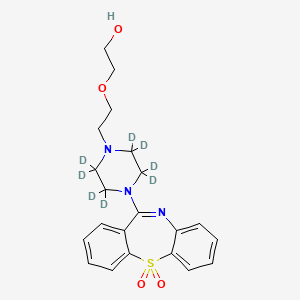
Zaltoprofen-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zaltoprofen-d7 is a deuterated form of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic, antipyretic, and anti-inflammatory properties . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Zaltoprofen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zaltoprofen-d7 involves the incorporation of deuterium atoms into the molecular structure of Zaltoprofen. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of Zaltoprofen can involve the reaction of 5-(1-propionyl)-2-thiophenyl phenylacetic acid with deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Zaltoprofen-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Zaltoprofen can be oxidized to form Zaltoprofen S-oxide.
Reduction: Reduction reactions can convert Zaltoprofen to its hydroxy derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include Zaltoprofen S-oxide, hydroxy derivatives, and various substituted Zaltoprofen compounds .
Wissenschaftliche Forschungsanwendungen
Zaltoprofen-d7 is widely used in scientific research for various applications:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Zaltoprofen in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Zaltoprofen.
Drug Interaction Studies: It helps in understanding the interactions of Zaltoprofen with other drugs and their impact on its pharmacokinetics.
Biomedical Research: This compound is used in studies related to pain management, inflammation, and other medical conditions.
Wirkmechanismus
Zaltoprofen-d7, like Zaltoprofen, exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins that mediate pain and inflammation . Additionally, it inhibits bradykinin-induced pain responses by blocking the B2 receptor-mediated pathway in primary sensory neurons . This dual mechanism makes it effective in reducing pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Diclofenac: A widely used NSAID for pain and inflammation.
Piroxicam: An NSAID with a longer half-life, used for chronic pain management.
Uniqueness
Zaltoprofen-d7 is unique due to its selective inhibition of COX-2 and its ability to block bradykinin-induced pain without affecting bradykinin receptors . This selective action reduces the risk of gastrointestinal side effects commonly associated with other NSAIDs .
Eigenschaften
Molekularformel |
C17H14O3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
MUXFZBHBYYYLTH-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,4-disulfonate](/img/structure/B12420591.png)










